REACTION_CXSMILES
|
[CH2:1]([C:4]1[C:5]([C:9]([O:11][CH3:12])=[O:10])=[CH:6][NH:7][CH:8]=1)[CH2:2][CH3:3].[Br:13]N1C(=O)CCC1=O>N1C=CC=CC=1>[Br:13][C:8]1[NH:7][CH:6]=[C:5]([C:9]([O:11][CH3:12])=[O:10])[C:4]=1[CH2:1][CH2:2][CH3:3]
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Name
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|
Quantity
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2.8 g
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Type
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reactant
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Smiles
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C(CC)C=1C(=CNC1)C(=O)OC
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Name
|
|
Quantity
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3 g
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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0.5 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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BrC1=C(C(=CN1)C(=O)OC)CCC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.96 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |